molecular formula C15H14N2O5 B13919077 Methyl 1-methyl-5-(4-nitrobenzoyl)-1H-pyrrole-2-acetate

Methyl 1-methyl-5-(4-nitrobenzoyl)-1H-pyrrole-2-acetate

Cat. No.: B13919077
M. Wt: 302.28 g/mol
InChI Key: YEYGKKHWEDJYHQ-UHFFFAOYSA-N
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Description

Methyl 1-methyl-5-(4-nitrobenzoyl)-1H-pyrrole-2-acetate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a nitrobenzoyl group attached to the pyrrole ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-5-(4-nitrobenzoyl)-1H-pyrrole-2-acetate typically involves the acylation of a pyrrole derivative with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The general reaction scheme is as follows:

    Starting Materials: 1-methyl-1H-pyrrole-2-acetic acid and 4-nitrobenzoyl chloride.

    Reaction Conditions: The reaction mixture is stirred at room temperature for several hours to ensure complete acylation.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques to ensure the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-5-(4-nitrobenzoyl)-1H-pyrrole-2-acetate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

    Oxidation: The methyl group on the pyrrole ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Hydrochloric acid or sodium hydroxide.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

    Reduction: Methyl 1-methyl-5-(4-aminobenzoyl)-1H-pyrrole-2-acetate.

    Substitution: 1-methyl-5-(4-nitrobenzoyl)-1H-pyrrole-2-acetic acid.

    Oxidation: Methyl 1-carboxy-5-(4-nitrobenzoyl)-1H-pyrrole-2-acetate.

Scientific Research Applications

Methyl 1-methyl-5-(4-nitrobenzoyl)-1H-pyrrole-2-acetate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial infections and cancer.

    Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific electronic and optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of Methyl 1-methyl-5-(4-nitrobenzoyl)-1H-pyrrole-2-acetate is primarily related to its ability to interact with biological macromolecules. The nitrobenzoyl group can undergo reduction to form reactive intermediates that can covalently modify proteins and nucleic acids, leading to various biological effects. The compound may also inhibit specific enzymes by binding to their active sites, thereby disrupting essential biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-methyl-5-(4-aminobenzoyl)-1H-pyrrole-2-acetate: A reduced form with an amino group instead of a nitro group.

    Methyl 1-methyl-5-(4-chlorobenzoyl)-1H-pyrrole-2-acetate: A similar compound with a chloro group instead of a nitro group.

Uniqueness

Methyl 1-methyl-5-(4-nitrobenzoyl)-1H-pyrrole-2-acetate is unique due to the presence of the nitrobenzoyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for studying the effects of nitroaromatic compounds in various scientific contexts.

Properties

Molecular Formula

C15H14N2O5

Molecular Weight

302.28 g/mol

IUPAC Name

methyl 2-[1-methyl-5-(4-nitrobenzoyl)pyrrol-2-yl]acetate

InChI

InChI=1S/C15H14N2O5/c1-16-12(9-14(18)22-2)7-8-13(16)15(19)10-3-5-11(6-4-10)17(20)21/h3-8H,9H2,1-2H3

InChI Key

YEYGKKHWEDJYHQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])CC(=O)OC

Origin of Product

United States

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